ETP-46464

Descripción general

Descripción

ETP-46464 es un compuesto heterocíclico que contiene quinolina conocido por sus potentes efectos inhibitorios sobre varias cinasas clave, incluyendo la diana mamífera de la rapamicina, la ataxia telangiectasia mutada, la proteína quinasa dependiente del ADN, la fosfoinosítido 3-quinasa alfa y la proteína relacionada con la ataxia telangiectasia y Rad3 . Este compuesto ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de la biología del cáncer y la respuesta al daño del ADN.

Métodos De Preparación

La síntesis de ETP-46464 implica la formación de una estructura heterocíclica que contiene quinolina. La ruta sintética normalmente incluye los siguientes pasos:

Formación del núcleo de quinolina: Esto se logra a través de una serie de reacciones de ciclización.

Introducción de grupos funcionales: Se añaden grupos funcionales específicos al núcleo de quinolina para mejorar sus propiedades inhibitorias.

Ensamblaje final: El compuesto final se ensambla mediante una serie de reacciones de acoplamiento

Los métodos de producción industrial para this compound no están ampliamente documentados, pero el compuesto se sintetiza normalmente en laboratorios de investigación en condiciones controladas para garantizar una alta pureza y potencia.

Análisis De Reacciones Químicas

ETP-46464 sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: this compound puede reducirse para formar derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica, incluyendo:

Investigación del cáncer: Se utiliza para estudiar la inhibición de cinasas clave implicadas en la proliferación y supervivencia de las células cancerosas.

Respuesta al daño del ADN: El compuesto se utiliza para investigar la respuesta celular al daño del ADN y el papel de cinasas específicas en este proceso.

Desarrollo de fármacos: This compound sirve como compuesto principal para el desarrollo de nuevos agentes terapéuticos dirigidos a cinasas implicadas en diversas enfermedades

Aplicaciones Científicas De Investigación

Cancer Treatment Synergy

ETP-46464 has shown promising results when combined with platinum-based chemotherapeutics such as cisplatin and carboplatin. Studies indicate that this compound significantly enhances the cytotoxic effects of these drugs across various cancer cell lines, including ovarian, endometrial, and cervical cancers. This synergy is particularly evident in cells with wild-type or mutant p53 .

Ewing Sarcoma

Research indicates that this compound exhibits higher toxicity towards Ewing sarcoma cells compared to non-Ewing sarcoma cells. The compound's effectiveness correlates with the levels of replication stress markers such as CHK1 and γH2AX, suggesting that this compound may be a viable treatment option for this aggressive pediatric tumor .

Case Study 1: Ovarian Cancer

A study evaluated the effects of this compound on ovarian cancer cell lines treated with cisplatin. Results demonstrated that the combination treatment led to enhanced cell death compared to either agent alone, indicating a potential strategy for overcoming platinum resistance in ovarian cancer therapies .

Case Study 2: Endometrial Cancer

In another investigation focused on endometrial cancer, this compound was shown to improve the anti-tumor effects of cisplatin by inhibiting ATR-mediated signaling pathways. This study highlights the potential for using ATR inhibitors like this compound in conjunction with existing chemotherapy regimens to improve patient outcomes .

Data Tables

| Compound | Target | IC50 (nM) | Cancer Type | Effectiveness |

|---|---|---|---|---|

| This compound | ATR | 25 | Ovarian Cancer | Enhanced response to cisplatin |

| This compound | ATR | 25 | Endometrial Cancer | Synergistic effect with chemotherapy |

| This compound | ATR | 25 | Ewing Sarcoma | Higher toxicity compared to controls |

Challenges and Limitations

Despite its promising applications, this compound faces challenges regarding its pharmacological properties. Studies indicate that it exhibits poor pharmacokinetics in murine models, which may limit its clinical utility . Additionally, the lack of selectivity can lead to off-target effects, necessitating further optimization for therapeutic use.

Mecanismo De Acción

ETP-46464 ejerce sus efectos inhibiendo varias cinasas clave, incluyendo la diana mamífera de la rapamicina, la ataxia telangiectasia mutada, la proteína quinasa dependiente del ADN, la fosfoinosítido 3-quinasa alfa y la proteína relacionada con la ataxia telangiectasia y Rad3. Estas cinasas desempeñan funciones cruciales en la regulación del ciclo celular, la respuesta al daño del ADN y la supervivencia celular. Al inhibir estas cinasas, this compound interrumpe estos procesos, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

ETP-46464 es único en su capacidad de inhibir múltiples cinasas clave con alta potencia. Los compuestos similares incluyen:

KU-55933: Un inhibidor de la ataxia telangiectasia mutada.

Wortmannin: Un inhibidor de la fosfoinosítido 3-quinasa.

Rapamicina: Un inhibidor de la diana mamífera de la rapamicina

En comparación con estos compuestos, this compound ofrece la ventaja de dirigirse a múltiples cinasas simultáneamente, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

ETP-46464 is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related protein) kinase, which plays a crucial role in the DNA damage response (DDR). This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors characterized by replication stress. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and relevant research findings.

This compound inhibits ATR with an IC50 value of approximately 25 nM , demonstrating high specificity for this target. ATR is essential for cellular responses to DNA damage, particularly during replication stress, where it activates downstream signaling pathways involving CHK1 and p53. By inhibiting ATR, this compound disrupts these pathways, leading to increased sensitivity to DNA-damaging agents and enhanced apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of Cell Cycle Checkpoints : this compound abolishes the G2/M checkpoint, allowing cells with damaged DNA to enter mitosis, which can lead to cell death.

- Induction of DNA Damage : The compound promotes the accumulation of γH2AX foci, a marker of DNA double-strand breaks, indicating increased genomic instability.

- Synergistic Effects : this compound has shown synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound across various cancer cell lines. For instance:

- Colorectal Cancer : this compound suppressed CPT-11-induced phosphorylation of ATR and CHK1, leading to increased apoptosis as evidenced by flow cytometry analyses (Annexin V staining) and Western blotting for cleaved caspase-3 and PARP1 .

- Ewing Sarcoma : Research indicated that this compound exhibited higher toxicity in Ewing sarcoma cells compared to non-cancerous cells. The compound's effectiveness was correlated with high levels of replication stress in these tumor cells .

| Cell Line | IC50 (µM) | Apoptosis Induction | Comments |

|---|---|---|---|

| A2780 | 5 | Yes | Enhanced by cisplatin |

| HEC1B | 5 | Yes | Significant γH2AX foci |

| Ewing Sarcoma (A4573) | 0.5 | Yes | High endogenous replication stress |

In Vivo Studies

In vivo efficacy has been demonstrated using xenograft models. For example:

- Ewing Sarcoma Models : Mice bearing Ewing sarcoma xenografts treated with this compound showed significant tumor regression compared to controls. The treatment led to marked increases in γH2AX levels, confirming DNA damage induction .

Case Studies

- Combination Therapy in Colorectal Cancer :

- Ewing Sarcoma Treatment :

Limitations and Future Directions

Despite its promising biological activity, the clinical development of this compound has faced challenges due to poor pharmacokinetic properties that limit its viability as a standalone therapeutic agent. Ongoing efforts focus on optimizing formulations and exploring combination therapies that leverage its mechanism while mitigating side effects.

Propiedades

IUPAC Name |

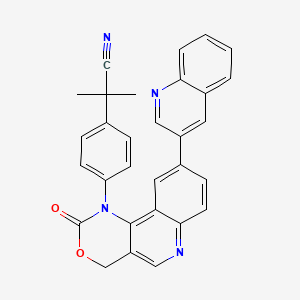

2-methyl-2-[4-(2-oxo-9-quinolin-3-yl-4H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N4O2/c1-30(2,18-31)23-8-10-24(11-9-23)34-28-22(17-36-29(34)35)16-33-27-12-7-19(14-25(27)28)21-13-20-5-3-4-6-26(20)32-15-21/h3-16H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLMXAYKJZOTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile (ETP-46464) is a potent and selective inhibitor of the ataxia telangiectasia mutated and Rad3-related (ATR) kinase []. ATR is a key regulator of the DNA damage response (DDR), particularly in response to single-strand DNA breaks that arise during replication stress []. Inhibiting ATR disrupts the cell's ability to repair DNA damage, leading to the accumulation of DNA lesions and ultimately cell death [].

A: Cancer cells often exhibit high levels of replication stress and rely heavily on the ATR pathway for survival. Targeting ATR in cancer cells can therefore selectively induce cell death []. This is particularly relevant in cancers deficient in homologous recombination (HR), a major DNA repair pathway, as these cells become highly dependent on ATR for survival [].

A: Studies have shown that this compound significantly sensitizes various cancer cell lines, including ovarian, endometrial, and cervical cancer cells, to cisplatin, a commonly used chemotherapy drug [, ]. This enhanced sensitivity is attributed to this compound's ability to prevent ATR-mediated DNA repair, thereby increasing the cytotoxic effects of cisplatin [].

A: Chk1 is a downstream effector of ATR in the DDR pathway. Similar to ATR inhibition, inhibiting Chk1 with a selective inhibitor also sensitized ovarian cancer cells to cisplatin []. This suggests that targeting either ATR or Chk1 disrupts the same critical signaling node involved in cisplatin resistance [].

A: While a significant portion of the research on this compound focuses on gynecological cancers, its efficacy extends to other cancer types as well. For instance, this compound effectively slowed the progression of human pancreatic ductal adenocarcinoma (PDAC) and colon tumors driven by RAS oncogenes in mouse models [].

A: Yes, studies have demonstrated that this compound can inhibit the growth of cancers that have developed resistance to PARPis, a class of drugs that also target HR-deficient cancers []. This suggests that this compound could potentially overcome PARPi resistance and provide a valuable treatment option for these patients.

A: this compound exhibits high potency and selectivity for ATR compared to other ATR inhibitors, including VE821, VE822, AZD20, AZD6738 []. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the drug.

ANone: While preclinical studies have shown promising results, this compound is not yet approved for clinical use. Further research, including clinical trials, is needed to evaluate its safety and efficacy in humans.

A: Interestingly, this compound has been shown to protect pancreatic β-cells from glucolipotoxicity, a major contributor to β-cell failure in type 2 diabetes []. This suggests a potential therapeutic avenue for preserving β-cell function and preventing or delaying diabetes progression.

A: Western blot analyses revealed that this compound attenuates the phosphorylation of Chk1 (Ser345) following ionizing radiation, indicating its direct impact on ATR signaling []. Additionally, this compound, in combination with a Chk2 inhibitor, blocked 4-hydroxyperoxycyclophophamide-induced DNA damage in vitro, showcasing its involvement in protecting the ovarian reserve from cyclophosphamide toxicity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.